1,2,5-Trinitrofluoranthene
Overview
Description
Fluoranthene, 1,2,5-trinitro- is a derivative of fluoranthene . Fluoranthene is a well-known polycyclic aromatic hydrocarbon (PAH) that consists of a benzene and naphthalene unit, joined through a five-membered ring . It has attracted significant attention due to its interesting photophysical and fluorescence properties .
Synthesis Analysis
Recent advances in the synthesis of fluoranthene derivatives have been discussed in the literature . Methods for fluoranthene synthesis with a classification based on strategic bond disconnections are discussed . The total syntheses of natural products featuring the benzo [j]fluoranthene skeleton are also covered .Molecular Structure Analysis
The molecular structure of Fluoranthene, 1,2,5-trinitro- is similar to that of Fluoranthene . It has a molecular weight of 292.2457 . The 3D structure of this compound can be viewed using specific software .Physical and Chemical Properties Analysis
Fluoranthene, 1,2,5-trinitro- shares similar physical and chemical properties with Fluoranthene . Fluoranthene has a molecular weight of 202.25 g/mol . It has a very low volatility and solubility in water .Safety and Hazards
Fluoranthene, 1,2,5-trinitro- is likely to share similar safety and hazard characteristics with Fluoranthene . Fluoranthene is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to wash skin thoroughly after handling and avoid release to the environment .
Future Directions
Fluoranthene continues to attract significant attention in synthetic organic chemistry and materials science . There is continued interest in the design and synthesis of polycyclic aromatic hydrocarbons (PAHs) due to their attractive fundamental properties and diverse range of applications . Future research may focus on the development of synthetic methods towards fluoranthenes and new catalytic methods for accessing heterocyclic frameworks .
Properties
IUPAC Name |
1,2,5-trinitrofluoranthene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7N3O6/c20-17(21)9-5-8-6-13(18(22)23)16(19(24)25)15-11-4-2-1-3-10(11)12(7-9)14(8)15/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRXFNAKNAZDCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C(=CC4=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145196 | |
Record name | Fluoranthene, 1,2,5-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102493-22-1 | |
Record name | Fluoranthene, 1,2,5-trinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluoranthene, 1,2,5-trinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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